molecular formula C19H14FNO2 B4576187 (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile

(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile

Cat. No.: B4576187
M. Wt: 307.3 g/mol
InChI Key: UJMSALVZMWDURA-PTNGSMBKSA-N
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Description

(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a prop-2-ynoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Addition of the Methoxy Group: The intermediate is then reacted with a methoxy-substituted phenylacetylene under specific conditions to introduce the methoxy group.

    Formation of the Prop-2-ynoxyphenyl Group: The final step involves the addition of the prop-2-ynoxyphenyl group through a coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features make it a candidate for investigating binding affinities and biological activity.

Medicine

In medicine, this compound may be explored for its potential therapeutic effects. Researchers may investigate its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetics.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-chlorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

    (E)-2-(2-bromophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure with a bromine atom instead of fluorine.

    (E)-2-(2-iodophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of (E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c1-3-10-23-18-9-8-14(12-19(18)22-2)11-15(13-21)16-6-4-5-7-17(16)20/h1,4-9,11-12H,10H2,2H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMSALVZMWDURA-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC=C2F)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC=C2F)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
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(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
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(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
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(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile

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